5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of FPTT involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-propoxybenzylamine to form an imine intermediate. Subsequent cyclization with thiosemicarbazide yields the 1,2,4-triazole ring. Finally, the thiol group is introduced to obtain FPTT.
Reaction Conditions:Iminization: 2-fluorobenzaldehyde reacts with 4-propoxybenzylamine in a solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., HCl).
Cyclization: The imine intermediate undergoes cyclization with thiosemicarbazide in a basic medium (e.g., NaOH).
Thiolation: The final step involves introducing the thiol group (e.g., using Lawesson’s reagent).
Industrial Production: While FPTT is not yet produced on an industrial scale, research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
FPTT participates in various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield different derivatives.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Chemistry:
- FPTT serves as a versatile building block for designing novel ligands and catalysts.
- Its unique structure makes it valuable in medicinal chemistry.
- FPTT exhibits promising antimicrobial and antifungal properties.
- Researchers explore its potential as an anticancer agent due to its interaction with specific cellular targets.
- FPTT derivatives could find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).
Properties
CAS No. |
577982-16-2 |
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Molecular Formula |
C18H17FN4OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
AAKVBSBUAPZSCC-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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